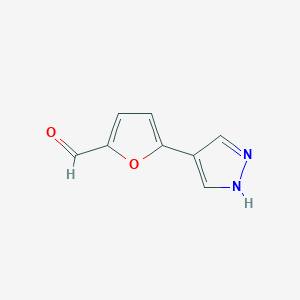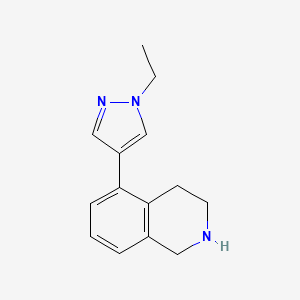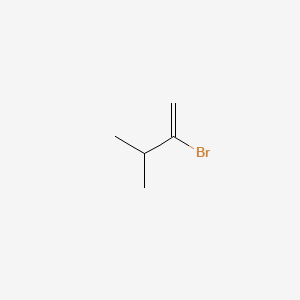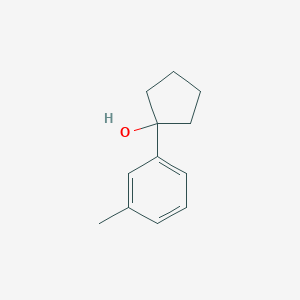
1-(3-Methylphenyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O It features a cyclopentane ring substituted with a hydroxyl group and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methylphenyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-methylphenylmagnesium bromide reacts with cyclopentanone. The reaction typically occurs in an anhydrous ether solvent under reflux conditions, followed by acidic work-up to yield the desired alcohol.
Another method involves the reduction of 1-(3-methylphenyl)cyclopentanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. This reaction is usually carried out in a solvent like tetrahydrofuran (THF) or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to the corresponding cyclopentane derivative using strong reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in ethanol.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 1-(3-Methylphenyl)cyclopentanone.
Reduction: 1-(3-Methylphenyl)cyclopentane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Methylphenyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. The aromatic ring may participate in π-π interactions, further affecting its biological activity.
Comparison with Similar Compounds
1-(3-Methylphenyl)cyclopentan-1-ol can be compared with other similar compounds, such as:
1-Phenylcyclopentan-1-ol: Lacks the methyl group on the aromatic ring, which may influence its reactivity and biological activity.
1-(4-Methylphenyl)cyclopentan-1-ol: The position of the methyl group on the aromatic ring can affect the compound’s chemical properties and interactions.
Cyclopentanol: Lacks the aromatic ring, resulting in different chemical behavior and applications.
The presence of the 3-methylphenyl group in this compound imparts unique properties, making it distinct from these related compounds.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(3-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O/c1-10-5-4-6-11(9-10)12(13)7-2-3-8-12/h4-6,9,13H,2-3,7-8H2,1H3 |
InChI Key |
CSLUKAHITCIOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


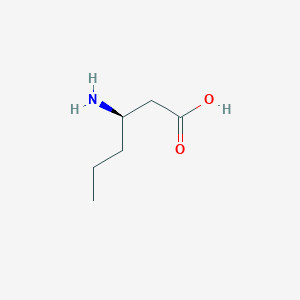


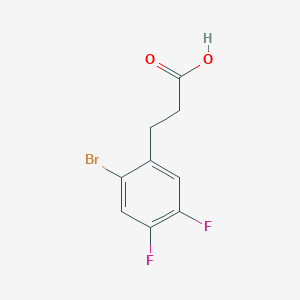
![5-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12089029.png)


![2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol](/img/structure/B12089046.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12089056.png)


